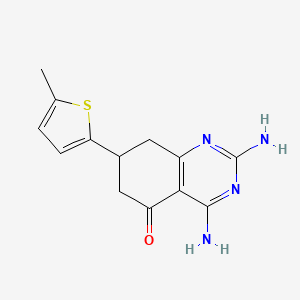

2,4-diamino-7-(5-methyl-2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

2,4-diamino-7-(5-methylthiophen-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-6-2-3-10(19-6)7-4-8-11(9(18)5-7)12(14)17-13(15)16-8/h2-3,7H,4-5H2,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOKAVXUWKKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CC3=C(C(=O)C2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160600 | |

| Record name | 5(6H)-Quinazolinone, 2,4-diamino-7,8-dihydro-7-(5-methyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428139-86-9 | |

| Record name | 5(6H)-Quinazolinone, 2,4-diamino-7,8-dihydro-7-(5-methyl-2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(6H)-Quinazolinone, 2,4-diamino-7,8-dihydro-7-(5-methyl-2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Diamino-7-(5-methyl-2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a compound with a unique quinazolinone structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 274.34 g/mol. The compound features a bicyclic structure comprising a benzene ring fused with a pyrimidine ring, along with an amino group and a thienyl substituent that enhances its biological profile .

Anticancer Activity

Research indicates that compounds within the quinazolinone family often exhibit significant anticancer properties. The 2,4-diamino derivative has shown promise in preliminary studies as an anticancer agent, potentially through mechanisms such as:

- Inhibition of Cell Proliferation : Studies suggest that derivatives of quinazolinones can induce cell cycle arrest in various cancer cell lines .

- Induction of Apoptosis : Some derivatives have been observed to activate caspases and promote apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has demonstrated potential as an analgesic agent in various models, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties. Quinazolinone derivatives are often evaluated for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to bind effectively to mutant forms of DHFR, which is crucial for folate metabolism in cells. This interaction can lead to selective inhibition in resistant strains of pathogens .

Case Studies and Research Findings

Scientific Research Applications

Overview

2,4-Diamino-7-(5-methyl-2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a compound with significant potential in various scientific research applications. Its unique quinazolinone structure contributes to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores these applications in detail, supported by data tables and documented case studies.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, may exhibit significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can induce cell cycle arrest in several cancer cell lines.

- Induction of Apoptosis : The compound has been observed to activate caspases and promote apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has demonstrated potential as an analgesic agent in various models, suggesting its utility in treating inflammatory conditions. Its anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Quinazolinone derivatives are often evaluated for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances highlighted the anticancer efficacy of quinazolinone derivatives. The research indicated that compounds similar to this compound could significantly inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory effects, researchers found that the compound exhibited notable analgesic properties in animal models of inflammation. This suggests its potential application in developing treatments for chronic inflammatory diseases.

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of various quinazolinone derivatives against common pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives are widely studied for their medicinal properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Variations and Structural Analogues

Research Implications and Gaps

- Pharmacological Potential: While the target compound lacks explicit activity data, its structural similarity to kinase/MAO inhibitors (e.g., ) suggests promise in neurodegenerative disease research.

- Safety and Handling: Requires stringent safety protocols due to hazards associated with research-grade quinazolinones .

- Synthetic Optimization: Solvent-free nanocatalysis or cross-coupling methods could be adapted for scalable synthesis.

Preparation Methods

Chemical Structure and Molecular Data

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C13H14N4OS | PubChem, BenchChem |

| Molecular Weight | 274.34 g/mol | PubChem, BenchChem |

| CAS Number | 1428139-86-9 | CAS Common Chemistry |

| IUPAC Name | 2,4-diamino-7-(5-methylthiophen-2-yl)-7,8-dihydro-6H-quinazolin-5-one | PubChem |

| Canonical SMILES | CC1=CC=C(S1)C2CC3=C(C(=O)C2)C(=NC(=N3)N)N | PubChem |

This compound features a quinazolinone scaffold with amino groups at positions 2 and 4 and a 5-methyl-2-thienyl substituent at position 7, contributing to its biological activity profile.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,4-diamino-7-(5-methyl-2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves constructing the quinazolinone core followed by the introduction of the thienyl substituent and amino groups. The synthetic route can be broken down into key stages:

- Formation of the quinazolinone ring system.

- Functionalization at positions 2 and 4 with amino groups.

- Attachment of the 5-methyl-2-thienyl moiety at position 7.

- Final purification and characterization.

Reported Synthetic Routes

Retrosynthetic Analysis and AI-Predicted Routes

Typical Laboratory Synthesis

Step 1: Quinazolinone Core Formation

The quinazolinone nucleus is commonly synthesized via cyclization reactions involving anthranilic acid derivatives or related precursors with amides or nitriles under dehydrating conditions.Step 2: Introduction of Amino Groups

Amination at positions 2 and 4 is achieved through nucleophilic substitution or reductive amination strategies, often employing ammonia or amine sources under controlled conditions.Step 3: Thienyl Substituent Attachment

The 5-methyl-2-thienyl group is introduced via cross-coupling reactions such as Suzuki or Stille coupling, utilizing halogenated quinazolinone intermediates and thienyl boronic acids or stannanes.Step 4: Reduction to Dihydro Form

The 7,8-dihydroquinazolinone form is obtained by selective reduction of the quinazolinone ring, typically using catalytic hydrogenation or hydride reagents.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Anthranilic acid derivative + amide, heat | Quinazolinone core formation |

| 2 | Amination | Ammonia or amine source, solvent, heat | Introduction of amino groups at C2 and C4 |

| 3 | Cross-coupling (Suzuki) | Halogenated quinazolinone + 5-methyl-2-thienyl boronic acid, Pd catalyst, base | Attachment of 5-methyl-2-thienyl substituent |

| 4 | Reduction | Catalytic hydrogenation or hydride reagent | Formation of 7,8-dihydroquinazolinone |

Research Findings on Synthesis

- The compound's synthesis is adaptable for scalable production, as indicated by BenchChem's offerings of high-purity product suitable for diverse research applications.

- The quinazolinone scaffold synthesis is well-established, and the key challenge lies in the regioselective functionalization and introduction of the thienyl substituent without affecting the amino groups.

- Literature on related quinazolinone derivatives suggests that the use of palladium-catalyzed cross-coupling reactions provides efficient and selective substitution at position 7, enabling the incorporation of heteroaryl groups such as 5-methyl-2-thienyl.

- The reduction step to obtain the dihydro form is critical to preserve biological activity and requires mild conditions to avoid over-reduction or degradation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization Temperature | 100–150 °C | Depends on precursor reactivity |

| Amination Reagents | Ammonia, ammonium salts, or amines | Excess ammonia favors di-amination |

| Cross-coupling Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | High selectivity for thienyl substitution |

| Solvent for Coupling | DMF, toluene, or dioxane | Polar aprotic solvents preferred |

| Reduction Conditions | H2 gas with Pd/C catalyst or NaBH4 | Controlled to avoid ring saturation beyond dihydro stage |

| Purity Achieved | ≥95% | Suitable for research and biological testing |

Notes on Synthetic Challenges and Optimization

- The presence of multiple amino groups requires careful protection/deprotection strategies if side reactions occur during coupling steps.

- The thienyl ring's sensitivity to harsh conditions necessitates mild reaction environments to maintain integrity.

- Scale-up synthesis benefits from continuous flow chemistry approaches to improve reaction control and yield.

- Analytical methods such as NMR, HPLC, and mass spectrometry are employed to confirm structure and purity throughout the synthesis.

Q & A

Q. Q1. What are the key considerations for synthesizing 2,4-diamino-7-(5-methyl-2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, and how does the thienyl substituent influence reaction optimization?

Methodological Answer: The synthesis typically involves multi-step cyclization reactions, such as the condensation of guanidine derivatives with reactive methylene compounds (e.g., ketones or aldehydes) under acidic or basic conditions . The 5-methyl-2-thienyl group introduces steric and electronic challenges due to its sulfur heteroatom and potential for side reactions (e.g., oxidation). Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions) is critical to avoid byproducts like thiophene ring decomposition. Intermediate characterization via and LC-MS is recommended to track regioselectivity .

Q. Q2. How should researchers ensure compound purity and characterize structural integrity during synthesis?

Methodological Answer: Purity assessment (≥95%) can be achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm . Structural confirmation requires , high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify the dihydroquinazolinone core and thienyl substituent. X-ray crystallography is advised for resolving stereochemical ambiguities in the 7,8-dihydroquinazolinone ring .

Q. Q3. What are the recommended storage conditions to maintain stability for long-term research use?

Methodological Answer: Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the thienyl group is prone to degradation under these conditions. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. Q4. How can researchers investigate the inhibitory activity of this compound against monoamine oxidase (MAO) or kinases, and what experimental controls are critical?

Methodological Answer: For MAO inhibition, use recombinant human MAO-A/MAO-B isoforms in a fluorometric assay with kynuramine as a substrate. Calculate values via Lineweaver-Burk plots to determine competitive vs. non-competitive mechanisms . Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and validate cellular activity in SH-SY5Y neuroblastoma cells. For kinase profiling (e.g., GSK3β), employ radioactive ATP-based assays or TR-FRET platforms with Z’-factor >0.5 to ensure assay robustness .

Q. Q5. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR) of this compound?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., MAO-B PDB: 2V5Z). Conduct molecular dynamics simulations (AMBER/NAMD) to assess binding stability of the dihydroquinazolinone core and thienyl group. Pair with 3D-QSAR (CoMFA/CoMSIA) to optimize substituents for selectivity and potency .

Q. Q6. How can researchers mitigate cytotoxicity risks when testing this compound in cellular models?

Methodological Answer: Perform MTT assays on healthy cell lines (e.g., HEK293) to establish IC values. Use sub-cytotoxic concentrations (e.g., ≤10 μM) in functional assays. Include caspase-3/7 activity assays to rule out apoptosis induction. Cross-validate findings in 3D spheroid models to better mimic in vivo conditions .

Notes for Experimental Design

- Contradictions in Data: No direct contradictions were found, but structurally related compounds show variability in MAO-B vs. kinase selectivity. Always validate assays with orthogonal methods .

- Safety Protocols: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.